6-Hydroxy norethindrone acetate
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Overview
Description
6-Hydroxy norethindrone acetate is a synthetic steroidal compound derived from norethindrone acetate. It is a progestin, which means it mimics the effects of the natural hormone progesterone. This compound is used in various pharmaceutical applications, particularly in hormonal contraceptives and hormone replacement therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6-Hydroxy norethindrone acetate typically involves several steps starting from 19-nor-4-androstenedione. The process includes protection, ethynylation, hydrolysis, and esterification . The reaction conditions are generally mild, which helps in reducing the formation of impurities and makes the process suitable for industrial production .
Industrial Production Methods
In industrial settings, the synthesis of this compound is optimized for high yield and purity. The process involves the use of solvents like dichloroethane and reagents such as 4-dimethylaminopyridine, pyridine, and acetyl chloride . The final product is obtained through a series of purification steps, including washing, concentrating, and drying .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy norethindrone acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction is often employed to convert ketones to alcohols.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols .
Scientific Research Applications
6-Hydroxy norethindrone acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for quality control and method development.
Biology: The compound is studied for its effects on cellular processes and hormone regulation.
Medicine: It is used in the treatment of gynecological disorders such as adenomyosis and endometriosis.
Industry: The compound is used in the formulation of hormonal contraceptives and hormone replacement therapies.
Mechanism of Action
6-Hydroxy norethindrone acetate exerts its effects by binding to progesterone receptors in target tissues. This binding induces secretory changes in the endometrium, making it less suitable for implantation . The compound also suppresses ovulation by inhibiting the release of gonadotropins from the pituitary gland .
Comparison with Similar Compounds
Similar Compounds
Norethindrone acetate: A closely related compound with similar progestogenic activity.
Levonorgestrel: Another synthetic progestin used in hormonal contraceptives.
Ethinylestradiol: Often combined with progestins in contraceptive formulations.
Uniqueness
6-Hydroxy norethindrone acetate is unique due to its specific hydroxylation, which can influence its binding affinity and activity at progesterone receptors. This modification can result in different pharmacokinetic and pharmacodynamic properties compared to other progestins .
Properties
Molecular Formula |
C22H28O4 |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-ethynyl-6-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C22H28O4/c1-4-22(26-13(2)23)10-8-19-17-12-20(25)18-11-14(24)5-6-15(18)16(17)7-9-21(19,22)3/h1,11,15-17,19-20,25H,5-10,12H2,2-3H3/t15-,16-,17-,19+,20?,21+,22+/m1/s1 |
InChI Key |
NVEXGWVOAPQSMX-PZFJPEKHSA-N |
Isomeric SMILES |
CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(C4=CC(=O)CC[C@H]34)O)C)C#C |
Canonical SMILES |
CC(=O)OC1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34)O)C)C#C |
Origin of Product |
United States |
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